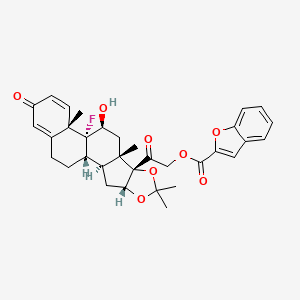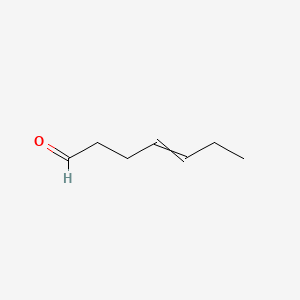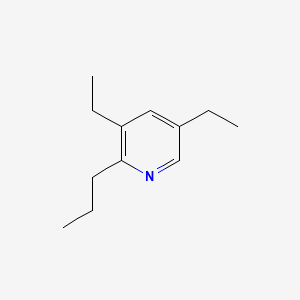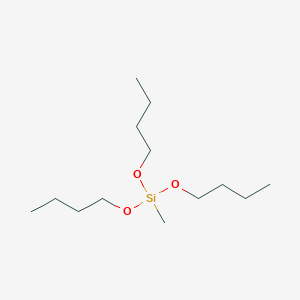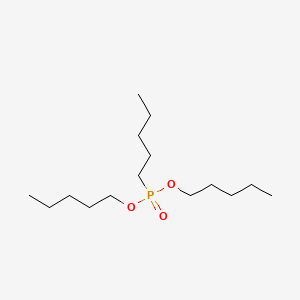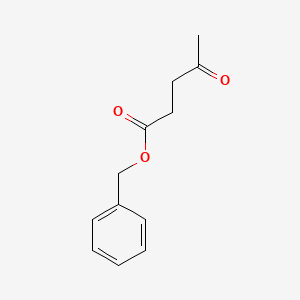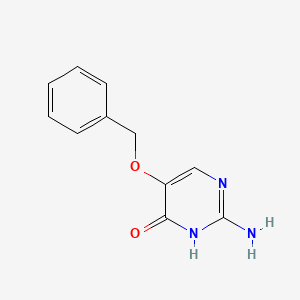
2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one
Descripción general
Descripción
2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one, also known as 2-APB, is a synthetic compound that has been widely used in scientific research. It is a member of the pyrimidine family and has been studied for its potential applications in the fields of biochemistry and physiology. 2-APB has been found to act as an intracellular calcium release activator, making it a valuable tool for studying the effects of calcium on cell physiology. In addition, it has been used to study the effects of calcium on various biochemical pathways, as well as its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Application in Unnatural Amino Acids
Researchers have utilized the p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids. This innovative approach involves an aromatic nucleophilic substitution reaction, demonstrating the compound's utility in creating novel amino acid derivatives for potential applications in drug design and biomolecular research (ElMarrouni & Heras, 2015).
Antimicrobial and Insecticidal Potential
Another study explored the synthesis of pyrimidine linked pyrazole heterocyclics, showing significant antimicrobial and insecticidal potential. This suggests the versatility of the compound in contributing to the development of new pesticides and antimicrobial agents, highlighting its importance in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).
Corrosion Inhibition
The benzyl substitution on pyrimidine derivatives, including structures related to 2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one, has been investigated for its corrosion inhibition performance on mild steel in acidic solutions. This research opens up new avenues for the compound's application in industrial corrosion protection, showcasing its utility in materials science (Hou et al., 2019).
Crystal Structure and Theoretical Studies
The compound's derivatives have been synthesized and structurally characterized, with further exploration into their electronic structure using density functional theory (DFT). Such studies provide valuable insights into the compound's chemical reactivity and potential applications in designing molecules with desired properties for various scientific fields (Murugavel et al., 2014).
Anti-HIV Activity
Research into the synthesis and biological evaluation of pyrimidin-4(3H)-one derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the compound's potential in contributing to the development of new antiretroviral drugs. This underscores its significance in medical research, particularly in the fight against HIV/AIDS (Khalifa & Al-Omar, 2014).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to interact with various biological targets such as fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to inhibit fgfrs, which play an essential role in various types of tumors .
Biochemical Pathways
Fgfr inhibitors, which pyrimidine derivatives can be, are known to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .
Result of Action
Fgfr inhibitors, which pyrimidine derivatives can be, have been reported to inhibit cell proliferation and induce apoptosis .
Análisis Bioquímico
Biochemical Properties
2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes and proteins, influencing their function and activity. For instance, this compound can act as an inhibitor for certain kinases, thereby affecting phosphorylation processes within the cell. Additionally, this compound has been shown to bind to specific receptors on the cell surface, modulating signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting the normal signaling pathways that promote cell survival . Moreover, this compound can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels within the cell. For example, this compound can modulate the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives . Additionally, this compound can affect the activity of enzymes involved in oxidative phosphorylation, impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and toxicity, highlighting the importance of understanding its pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
2-amino-5-phenylmethoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXPDGSSPYTMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294176 | |
| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93534-87-3 | |
| Record name | 93534-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




